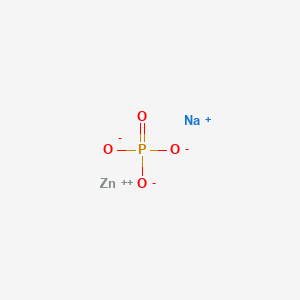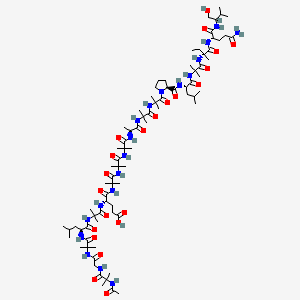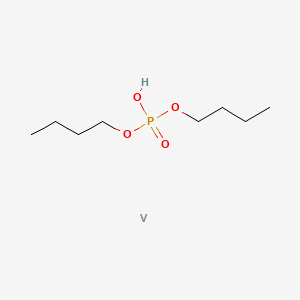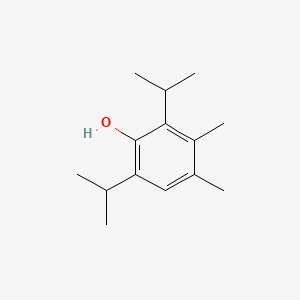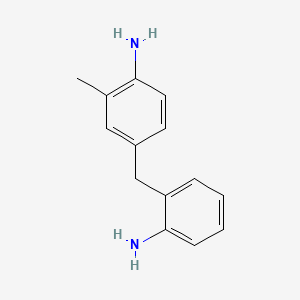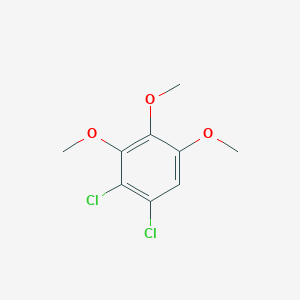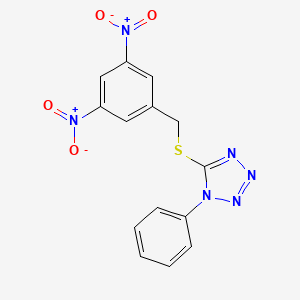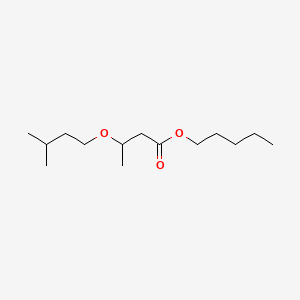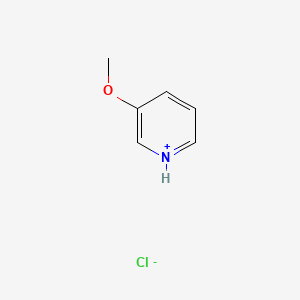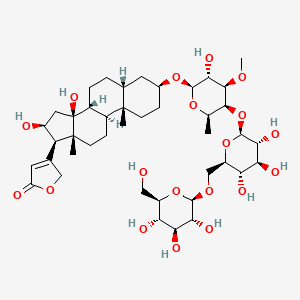
Neogitostin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neogitostin is a steroid glycoside compound, specifically a cardenolide, which is a type of cardiac glycoside. These compounds are known for their ability to affect the heart’s contractility and are often derived from plants such as Digitalis purpurea . This compound is chemically identified as Gitoxigenin 3-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-(1→4)-β-D-digitalopyranoside] .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neogitostin involves the glycosylation of Gitoxigenin with specific sugar moieties. The reaction typically requires the use of glycosyl donors and acceptors under controlled conditions to ensure the correct glycosidic linkages are formed. The process may involve the use of catalysts such as Lewis acids to facilitate the glycosylation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve the extraction of Gitoxigenin from plant sources, followed by chemical glycosylation. The process would be optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as chromatography might be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Neogitostin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: This can affect the glycosidic bonds or the steroid nucleus.
Substitution: This can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Neogitostin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its effects on cellular processes, particularly those involving ion transport and cell signaling.
Medicine: Explored for its potential therapeutic effects, especially in the treatment of heart conditions due to its cardiac glycoside properties.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Neogitostin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating certain heart conditions .
Comparación Con Compuestos Similares
Digoxin: Another cardiac glycoside with a similar mechanism of action but different sugar moieties.
Ouabain: A cardenolide that also inhibits the sodium-potassium ATPase pump but has a different structure.
Uniqueness of Neogitostin: this compound is unique due to its specific glycosidic linkages and sugar composition, which may influence its pharmacokinetics and pharmacodynamics. Its distinct structure can lead to variations in absorption, distribution, metabolism, and excretion compared to other cardiac glycosides.
Propiedades
Número CAS |
102280-59-1 |
|---|---|
Fórmula molecular |
C42H66O19 |
Peso molecular |
875.0 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O19/c1-17-35(61-38-33(51)31(49)29(47)25(60-38)16-56-37-32(50)30(48)28(46)24(14-43)59-37)36(54-4)34(52)39(57-17)58-20-7-9-40(2)19(12-20)5-6-22-21(40)8-10-41(3)27(18-11-26(45)55-15-18)23(44)13-42(22,41)53/h11,17,19-25,27-39,43-44,46-53H,5-10,12-16H2,1-4H3/t17-,19-,20+,21+,22-,23+,24-,25-,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39+,40+,41-,42+/m1/s1 |
Clave InChI |
BIIZUOKOXXHOLZ-ZKWAHBOSSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


